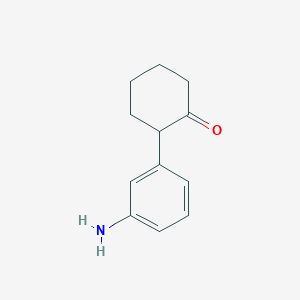

2-(3-Aminophenyl)cyclohexan-1-one

Description

2-(3-Aminophenyl)cyclohexan-1-one is a cyclohexanone derivative featuring a 3-aminophenyl substituent at the 2-position of the cyclohexanone ring. These analogs exhibit diverse chemical, pharmacological, and analytical properties, making them relevant for comparative analysis.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-(3-aminophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H15NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11H,1-2,6-7,13H2 |

InChI Key |

XYIOTHJACZXTAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 3-nitrobenzene, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Aminophenyl)cyclohexan-1-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)cyclohexan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting biochemical pathways .

Comparison with Similar Compounds

Key Structural Features

The substituents on the cyclohexanone ring significantly influence physicochemical and biological properties. Below is a comparison of 2-(3-aminophenyl)cyclohexan-1-one with structurally related compounds (Table 1):

Table 1: Structural Comparison of Cyclohexanone Derivatives

Notes:

- MXE (Methoxetamine): Features a 3-methoxyphenyl and ethylamino group, contributing to its NMDA receptor antagonism and hallucinogenic effects .

- Fluorexetamine (FXE): The 3-fluorophenyl group enhances metabolic stability compared to non-halogenated analogs .

- 2-MDCK: The o-tolyl and methylamino groups mimic ketamine’s pharmacophore, conferring dissociative anesthetic properties .

Pharmacological and Regulatory Insights

- Psychoactive Effects: MXE and 2-MDCK act as NMDA receptor antagonists, producing dissociative and hallucinogenic effects akin to ketamine . Fluorexetamine’s 3-fluoro substitution may reduce hepatotoxicity compared to chlorinated analogs .

- 2-MDCK and related analogs are often monitored under forensic toxicology protocols .

Analytical Characterization

Spectroscopic Techniques

- GC-MS/LC-MS: Used to identify fragmentation patterns (e.g., 2-MDCK shows a base peak at m/z 58 from methylamino cleavage) .

- NMR: ¹H/¹³C/DEPT and HMBC spectra resolve cyclohexanone ring conformation and substituent orientation (e.g., 2-(2-chlorophenyl)cyclohexan-1-one in ) .

- FT-IR/UV-Vis : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic π→π* transitions .

Biological Activity

2-(3-Aminophenyl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyclohexanone ring substituted with an amino phenyl group. This configuration is significant as it influences the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Studies have demonstrated that it can inhibit inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation.

- Anticonvulsant Properties : Preliminary research indicates that this compound may possess anticonvulsant effects, potentially making it useful in managing epilepsy and other seizure disorders.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism, thus exerting its antimicrobial and anti-inflammatory effects.

- Receptor Modulation : It may act on neurotransmitter receptors, contributing to its anticonvulsant properties.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study reported that derivatives of this compound displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating strong potency.

- Anti-inflammatory Activity :

- Anticonvulsant Potential :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.